molecular formula C14H23ClN2 B1388928 4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride CAS No. 1185299-89-1

4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride

Cat. No.: B1388928
CAS No.: 1185299-89-1
M. Wt: 254.8 g/mol
InChI Key: WFJDZKOHDPAGPX-UHFFFAOYSA-N
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Description

4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride is a chemical compound with the molecular formula C14H23ClN2. It is a derivative of phenylamine, where the phenyl group is substituted with a 2-azepan-1-yl-ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride typically involves the reaction of 4-bromo-2-azepan-1-yl-ethylbenzene with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepan-1-yl-ethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Piperidin-1-yl-ethyl)-phenylamine hydrochloride
  • 4-(2-Morpholin-1-yl-ethyl)-phenylamine hydrochloride
  • 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine hydrochloride

Uniqueness

4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride is unique due to the presence of the azepane ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that contain different cyclic amine groups.

Properties

IUPAC Name

4-[2-(azepan-1-yl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16;/h5-8H,1-4,9-12,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJDZKOHDPAGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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